molecular formula C20H12BrN3O3 B6096406 2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol

2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol

Cat. No.: B6096406
M. Wt: 422.2 g/mol
InChI Key: NKADFBNVWJETED-SSDVNMTOSA-N
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Description

2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a fluorenylidene hydrazine moiety

Properties

IUPAC Name

2-bromo-6-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O3/c21-18-10-13(24(26)27)9-12(20(18)25)11-22-23-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,25H/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKADFBNVWJETED-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol typically involves the reaction of 2-bromo-4-nitrophenol with 9H-fluoren-9-ylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst

Chemical Reactions Analysis

2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in microorganisms, which could explain its antimicrobial properties . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds include other fluorenylidene hydrazine derivatives and brominated phenols. . Some similar compounds are:

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